molecular formula C11H17ClN2O2S B2980390 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione hydrochloride CAS No. 1955539-88-4

4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione hydrochloride

Cat. No.: B2980390
CAS No.: 1955539-88-4
M. Wt: 276.78
InChI Key: CABCURANBMQNJG-UHFFFAOYSA-N
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Description

4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione hydrochloride is a chemical compound with the molecular formula C12H18N2O2S It is known for its unique structure, which includes a thiomorpholine ring substituted with an aminomethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione hydrochloride typically involves the reaction of 4-(aminomethyl)benzyl chloride with thiomorpholine-1,1-dioxide under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the thiomorpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)phenyl derivatives: These compounds share the aminomethylphenyl group but differ in the substituents on the thiomorpholine ring.

    Thiomorpholine derivatives: Compounds with variations in the substituents on the thiomorpholine ring, such as different alkyl or aryl groups.

Uniqueness

4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione hydrochloride is unique due to its specific combination of the aminomethylphenyl group and the thiomorpholine-1,1-dione structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c12-9-10-1-3-11(4-2-10)13-5-7-16(14,15)8-6-13;/h1-4H,5-9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABCURANBMQNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955539-88-4
Record name 4-[4-(aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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